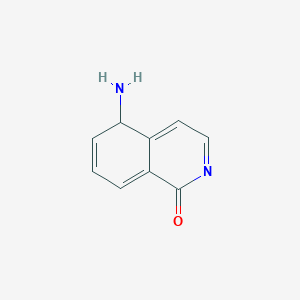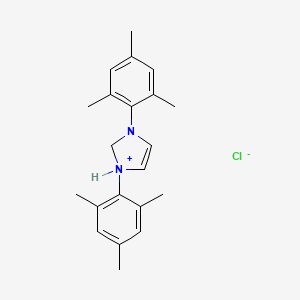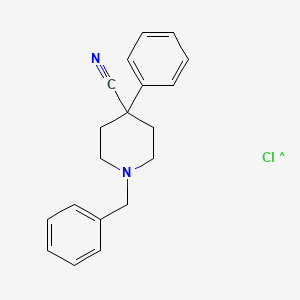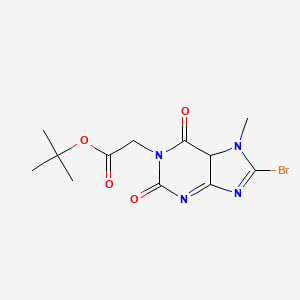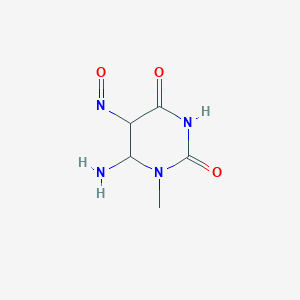
6-Amino-1-methyl-5-nitroso-1,3-diazinane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Amino-1-methyl-5-nitroso-1,3-diazinane-2,4-dione, also known as 6-Amino-1-methyl-5-nitrosouracil, is a heterocyclic compound with the molecular formula C5H6N4O3. This compound is part of the pyrimidine family and is characterized by its nitroso group at the 5-position and an amino group at the 6-position. It has a molecular weight of 170.13 g/mol and is known for its applications in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-1-methyl-5-nitroso-1,3-diazinane-2,4-dione typically involves the nitration of 1-methyluracil followed by the introduction of an amino group. One common method includes the reaction of 1-methyluracil with sodium nitrite in the presence of an acid to form the nitroso derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving precise control of reaction conditions such as temperature, pH, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
6-Amino-1-methyl-5-nitroso-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of 6-Amino-1-methyl-5-nitro-1,3-diazinane-2,4-dione.
Reduction: Formation of 6-Amino-1-methyl-1,3-diazinane-2,4-dione.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
6-Amino-1-methyl-5-nitroso-1,3-diazinane-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial properties and interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of antiviral and anticancer agents.
Wirkmechanismus
The mechanism of action of 6-Amino-1-methyl-5-nitroso-1,3-diazinane-2,4-dione involves its interaction with biological targets such as enzymes and nucleic acids. The nitroso group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to inhibition of enzyme activity or disruption of DNA replication. This compound may also generate reactive oxygen species (ROS) under certain conditions, contributing to its antimicrobial and anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Amino-1-methyl-5-nitrosouracil: A closely related compound with similar structure and properties.
6-Amino-1,3-dimethyl-5-nitrosouracil: Another derivative with an additional methyl group at the 3-position.
6-Amino-5-nitroso-1-propylpyrimidine-2,4(1H,3H)-dione: A compound with a propyl group instead of a methyl group.
Uniqueness
6-Amino-1-methyl-5-nitroso-1,3-diazinane-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both amino and nitroso groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in various research and industrial applications .
Eigenschaften
Molekularformel |
C5H8N4O3 |
|---|---|
Molekulargewicht |
172.14 g/mol |
IUPAC-Name |
6-amino-1-methyl-5-nitroso-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C5H8N4O3/c1-9-3(6)2(8-12)4(10)7-5(9)11/h2-3H,6H2,1H3,(H,7,10,11) |
InChI-Schlüssel |
QOLLHQLANZVHQO-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(C(C(=O)NC1=O)N=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


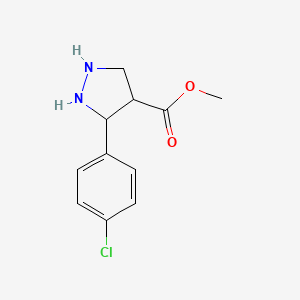


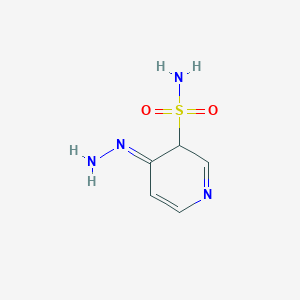
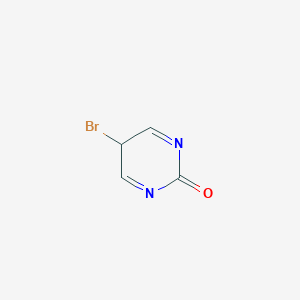
![2-(6-azaspiro[2.5]octan-6-yl)-N-[1-(3,3-difluorocyclobutyl)pyrazolo[3,4-b]pyridin-6-yl]-4-(2-hydroxyethylsulfonylamino)benzamide](/img/structure/B12360713.png)
![N-tert-butyl-3-[(2-chloro-5-methylidenepyrimidin-4-ylidene)amino]benzenesulfonamide](/img/structure/B12360714.png)
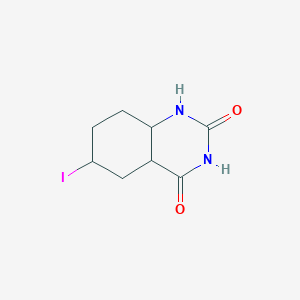
![7-Benzyl-2-methyl-1,2,3,4a,5,6,8,8a-octahydropyrido[3,4-d]pyrimidin-4-one](/img/structure/B12360734.png)
